molecular formula C7H5NO4 B8813515 1,3-Dioxolo[4,5-b]pyridine-7-carboxylic acid

1,3-Dioxolo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B8813515
M. Wt: 167.12 g/mol
InChI Key: VXJSEAHOTXGQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxolo[4,5-b]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C7H5NO4 and its molecular weight is 167.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

IUPAC Name

[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C7H5NO4/c9-7(10)4-1-2-8-6-5(4)11-3-12-6/h1-2H,3H2,(H,9,10)

InChI Key

VXJSEAHOTXGQKP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CN=C2O1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using an analogous procedure to that described in the second paragraph of the portion of Example 1 that is concerned with the preparation of the starting material 4-amino-5-chloro-2,3-methylenedioxypyridine, 2,3-methylenedioxypyridine was reacted with carbon dioxide gas to give 2,3-methylenedioxypyridine-4-carboxylic acid in 80% yield; NMR Spectrum: (DMSOd6) 6.24 (s, 2H), 7.13 (d, 1H); 7.63 (d, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.